molecular formula C14H27N3O9 B605847 Azido-PEG4-alpha-D-mannose CAS No. 1632372-86-1

Azido-PEG4-alpha-D-mannose

Cat. No. B605847
M. Wt: 381.38
InChI Key: AJCOHNWPGBTGTQ-DGTMBMJNSA-N
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Description

Azido-PEG4-alpha-D-mannose is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Azido-PEG4-alpha-D-mannose is C14H27N3O9 .


Synthesis Analysis

Azido-PEG4-alpha-D-mannose is used in the synthesis of PROTACs . The azide group enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .


Molecular Structure Analysis

The molecular weight of Azido-PEG4-alpha-D-mannose is 381.38 . The molecular formula is C14H27N3O9 .


Chemical Reactions Analysis

Azido-PEG4-alpha-D-mannose is used in CuAAC & SPAAC Click Reactions . The azide group enables copper-catalyzed Click Chemistry reactions with alkynes, DBCO, and BCN .


Physical And Chemical Properties Analysis

Azido-PEG4-alpha-D-mannose appears as a liquid . The molecular weight is 381.38 and the molecular formula is C14H27N3O9 .

Scientific Research Applications

1. Carbohydrate-Protein Interactions

Azido sugars, including azido-PEG4-alpha-D-mannose, have been utilized in creating carbohydrate self-assembled monolayers (SAMs) for analyzing specific carbohydrate-protein interactions. This approach, involving click chemistry, has been effective in studying interactions like mannose with Concanavalin A, showcasing potential in carbohydrate-protein interaction research (Zhang et al., 2006).

2. Synthesis of Block Copolymers

Azido-terminated PEG-dendritic block copolymers, which can include azido-PEG4-alpha-D-mannose, have been synthesized and characterized, revealing insights into their structural properties and potential for surface modification via click chemistry. This research is significant in the development of advanced materials and polymers (Fernandez-Megia et al., 2006).

3. Targeting of Antiviral Drugs

Studies have explored the use of azido sugars in the targeted delivery of antiviral drugs. For instance, conjugating azido sugars to neoglycoproteins has demonstrated potential in targeting T-lymphocytes, offering a promising avenue in the treatment of viral infections (Molema et al., 1990).

4. Functionalization of Polyrotaxanes

Azidated polyrotaxanes, which can be conjugated with mannose derivatives such as azido-PEG4-alpha-D-mannose, provide a method for controlling ligand density in polyrotaxanes. This technique is pivotal in the development of biological applications, particularly in drug delivery systems (Hyun & Yui, 2011).

5. Metabolic Labeling of Glycans

Azido sugars are instrumental in the metabolic labeling of glycans for visualization in cells and organisms. This method is crucial for proteomic analysis and the study of glycoprotein types, highlighting the versatility of azido sugars in biochemical research (Laughlin & Bertozzi, 2007).

Safety And Hazards

Azido-PEG4-alpha-D-mannose is not classified as a hazard . In case of skin contact, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Future Directions

Azido-PEG4-alpha-D-mannose is a promising compound in the field of PROTACs . Its use in the synthesis of PROTACs could lead to the development of new targeted therapy drugs .

properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOHNWPGBTGTQ-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCOCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-alpha-D-mannose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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